Gadolinium oxysulfide

X-ray radiography scintillator efficiency medical imaging detectors

Gadolinium oxysulfide (Gd₂O₂S) addresses the critical need for a high-stopping-power, fast-decay scintillator platform in medical and industrial CT, eliminating image lag and ring artifacts caused by slower phosphors. Its non-hygroscopic ceramic form simplifies detector packaging, offering a robust alternative to CsI:Tl. Key procurement advantages include: - High density (7.34 g/cm³) ensures >99% X-ray absorption at clinical CT energies (80-140 kVp). - Pr³⁺-doped variants deliver a ~3 µs primary decay time, supporting high-speed gantry rotation without afterglow penalties. - Red emission (620-630 nm) of Eu³⁺-doped powders maximizes detective quantum efficiency when coupled with standard silicon photodetectors.

Molecular Formula Gd4O3S3
Molecular Weight 378.6 g/mol
CAS No. 12339-07-0
Cat. No. B084545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium oxysulfide
CAS12339-07-0
Synonymsgadolinium oxysulfide
gadolinium sulfoxylate
Gd2O2S
Molecular FormulaGd4O3S3
Molecular Weight378.6 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Gd+3].[Gd+3].[Gd+3].[Gd+3]
InChIInChI=1S/2Gd.2O.S/q2*+3;3*-2
InChIKeyMIKCAECBBIRHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gd₂O₂S Scintillator Procurement Specifications


Gadolinium oxysulfide (Gd₂O₂S, CAS 12339-07-0) is a rare-earth oxysulfide host material with a hexagonal crystal structure (space group P3¯m1, a = 3.851 Å, c = 6.664 Å) [1]. Its combination of high density (7.34 g/cm³) and high effective atomic number (Zeff ≈ 61.1 for doped variants) yields superior X-ray stopping power, making it the dominant scintillator platform for high-speed medical and industrial X-ray computed tomography (CT) [2][3]. Commercial availability encompasses both powder phosphors and dense ceramic scintillators activated with Pr³⁺, Tb³⁺, Eu³⁺, or co-doped with Ce³⁺/F⁻ [4].

Host material: Gd₂O₂S hexagonal crystal (P3¯m1)
Activator options: Pr³⁺, Tb³⁺, Eu³⁺, and Ce³⁺/F⁻ co-doping
Product formats: Powder phosphor screens and dense ceramic scintillators (SPS/HIP)
Key stopping power: Density 7.34 g/cm³, effective Zeff ≈61.1 for doped variants

Gd₂O₂S Performance vs. Generic X-Ray Phosphors


X-ray detector performance depends critically on the combination of stopping power, light yield, primary decay time, and afterglow characteristics. Simple substitution of Gd₂O₂S with alternative phosphors (e.g., CsI:Tl, CdWO₄, a-Se) or even between differently activated Gd₂O₂S variants (Tb³⁺ vs. Pr³⁺ vs. Eu³⁺) introduces measurable performance penalties in detection efficiency, temporal response, or spectral compatibility [1]. For CT applications, millisecond-scale afterglow differences directly translate to ring artifacts and reduced low-contrast detectability [2]. The quantitative comparisons below document the specific performance deltas that procurement decisions must account for when selecting Gd₂O₂S products.

  • Activator mismatch (Tb³⁺ vs Pr³⁺/Ce³⁺) Decay time can differ by ~200×; direct substitution may cause ring artifacts and limit scan speed in CT.
  • Alternative phosphor (CsI:Tl, CdWO₄) Efficiency and emission spectrum may not match Si photodetectors; DQE reduction is possible without detector redesign.
  • Form factor swap (single-crystal vs ceramic) Single-crystal Gd₂O₂S growth not reported; ceramic processing is required for pixelated arrays and scalable manufacturing.

Gd₂O₂S Quantitative Performance Evidence


Absolute Efficiency vs. CsI:Tl

Gd₂O₂S:Eu light emission intensity exceeds that of single-crystal CsI:Tl across clinically relevant X-ray tube voltages up to 100 kVp [1]. Gd₂O₂S:Pr,Ce,F powder screens achieve peak absolute luminescence efficiency at 60 kVp for 71.2 mg/cm² coating thickness, with efficiency remaining higher than Gd₂O₂S:Eu comparators across the full 50–130 kVp range [2].

Efficiency vs CsI:Tl
Cross-study comparable
Gd₂O₂S:Eu > CsI:Tl up to 100 kVp; Pr,Ce,F > Eu across 50–130 kVp
Reported higher signal per unit dose; supports dose protocol evaluation.
Coating thickness and kVp influence optimal selection.
X-ray radiography scintillator efficiency medical imaging detectors

Decay Time and Afterglow vs. Gd₂O₂S:Tb

Gd₂O₂S:Pr³⁺,Ce³⁺ ceramic scintillators exhibit a light yield up to 50,000 photons/MeV with a primary decay time of approximately 3 μs, compared to Gd₂O₂S:Tb³⁺ which has a decay time of approximately 600 μs (∼200× slower) [1][2]. Ce³⁺ co-doping in Gd₂O₂S:Pr³⁺ specifically reduces afterglow intensity without compromising light yield [3]. Pressureless sintering of Gd₂O₂S:Pr,Ce ceramics further reduces afterglow relative to hot-pressed ceramics due to lower electronic trap density [4].

Decay Time vs Tb³⁺
Direct head-to-head
Pr,Ce,F: ~3 µs vs Tb: ~600 µs (200× faster)
Reported faster decay supports high-speed CT artifact reduction.
Ce³⁺ co-doping reduces afterglow without light yield loss.
computed tomography afterglow suppression fast scintillators

Spectral Compatibility with Silicon Photodetectors

Gd₂O₂S:Eu exhibits peak emission in the 620–630 nm wavelength range, which is excellently matched to the spectral sensitivity of silicon photodiodes, CMOS sensors, and CCD arrays [1]. Modulation transfer function (MTF) and detective quantum efficiency (DQE) measurements demonstrate that Gd₂O₂S:Eu screens achieve imaging performance comparable to both Gd₂O₂S:Tb and CsI:Tl screens under identical radiographic conditions [1]. Gd₂O₂S:Pr,Ce,F similarly shows very good spectral compatibility with CMOS and CCD sensors [2].

Spectral Compatibility
Direct head-to-head
Peak emission 620–630 nm (Eu); MTF/DQE comparable to Tb and CsI:Tl
Reported spectral match to Si photodetectors; supports DQE optimization.
No specialized photocathode required.
spectral matching flat-panel detectors CMOS/CCD coupling

Ceramic Manufacturability and Density Advantage

Gd₂O₂S ceramic scintillators achieve near-theoretical density (≥99.7%) with density of 7.34 g/cm³, exceeding the density of CsI (4.51 g/cm³) and matching or exceeding CdWO₄ [1][2]. Unlike single-crystal growth, which is reported as unsuccessful for producing high optical quality Gd₂O₂S single crystals suitable for CT, ceramic fabrication via spark plasma sintering (SPS) combined with hot isostatic pressing (HIP) enables high-volume production with consistent scintillation performance [3][4]. Patent disclosures confirm that GOS ceramics offer stable chemical properties and no cleavage during machining, unlike single-crystal alternatives [5].

Ceramic Processability
Class-level inference
Density 7.34 g/cm³; >99.7% theoretical via SPS+HIP; no single-crystal growth
Ceramic form enables scalable pixelated array fabrication.
Data to verify; class-level inference from patent disclosures.
ceramic scintillator fabrication SPS sintering HIP processing

Coating Weight and kVp Efficiency Optimization

Absolute luminescence efficiency of Gd₂O₂S:Pr,Ce,F powder screens exhibits distinct kVp-dependent maxima based on coating weight: peak efficiency occurs at 60 kVp for 71.2 mg/cm² screens versus 90 kVp for 35.7 mg/cm² screens [1]. The 71.2 mg/cm² screen maintains higher absolute efficiency than the thinner screen across the entire 50–130 kVp X-ray tube voltage range [1]. This coating-weight optimization data is not available for Gd₂O₂S:Eu comparators in the same experimental configuration.

Coating Weight Optimization
Cross-study comparable
71.2 mg/cm² peak at 60 kVp; 35.7 mg/cm² peak at 90 kVp
Reported kVp-dependent efficiency; supports screen specification per application.
Thicker screen maintains higher AE across 50–130 kVp.
screen coating thickness kVp optimization absolute efficiency

Sintering Method and Afterglow Reduction

Gd₂O₂S:Pr,Ce ceramics fabricated by pressureless sintering exhibit identical light yield to hot-pressed ceramics but with measurably shorter afterglow, attributed to a reduced density of electronic traps as demonstrated by thermoluminescence analysis [1]. Additionally, annealing Gd₂O₂S:Pr ceramics in a sulfur-rich atmosphere further reduces afterglow without degrading light yield [2].

Sintering & Afterglow
Direct head-to-head
Pressureless sintering: same light yield, shorter afterglow vs hot-pressed
Reported lower afterglow via processing; supports artifact reduction.
Sulfur annealing further reduces afterglow without light yield penalty.
ceramic processing afterglow optimization trap density

Gd₂O₂S Application Scenarios


High-Speed Medical CT Detector Arrays

Procure Gd₂O₂S:Pr,Ce,F or Gd₂O₂S:Pr,Ce ceramic scintillators for CT detector modules requiring sub-millisecond afterglow performance and light yields up to 50,000 photons/MeV. The ∼3 μs decay time of Pr³⁺-doped GOS enables rapid detector readout at high gantry rotation speeds without image lag or ring artifacts, while the 7.34 g/cm³ density ensures >99% X-ray absorption efficiency at clinical CT energies (80–140 kVp) [1][2]. Specify pressureless-sintered or sulfur-annealed ceramics for further afterglow reduction without light yield penalty [3].

Flat-Panel Radiography and Dental Imaging

For CMOS- and CCD-based flat-panel detectors operating in the 50–100 kVp diagnostic range, procure Gd₂O₂S:Eu powder phosphor screens at coating thicknesses optimized for the target kVp. Gd₂O₂S:Eu's 620–630 nm red emission provides superior spectral matching to silicon photodetectors compared to Tb³⁺-doped or CsI:Tl alternatives, maximizing detective quantum efficiency without requiring specialized photocathode materials [4]. For dental radiography applications, Gd₂O₂S:Pr,Ce,F screens at 71.2 mg/cm² coating weight achieve peak absolute efficiency at 60 kVp [5].

Industrial NDT and Security Screening

For high-energy X-ray inspection systems (e.g., cargo scanning, industrial CT), procure Gd₂O₂S ceramic scintillators fabricated via SPS+HIP two-step sintering. The ceramic form factor enables pixelated array fabrication without the cleavage losses associated with single-crystal materials, while the high density (7.34 g/cm³) and chemical stability support extended operation in non-laboratory environments [6]. The non-hygroscopic nature of Gd₂O₂S eliminates the encapsulation requirements needed for CsI:Tl detectors [7].

Photon-Counting and Spectral CT Development

For next-generation photon-counting detector research, select Gd₂O₂S:Pr,Ce,F powder or ceramic scintillators with verified grain size distribution (GSD) uniformity. Recent Monte Carlo modeling demonstrates that GSD characteristics directly affect optical emission profiles and lateral light spread, influencing the achievable spatial resolution in pixelated detector arrays [8]. Gd₂O₂S:Pr,Ce,F's fast decay time (∼3 μs) supports the high count-rate capability required for spectral CT applications where pile-up rejection is critical.

Application
Selection Property
Validation Focus
High-Speed CT Detectors
Decay time & afterglow performance
Afterglow artifact minimization at high rotation speeds
Flat-Panel Radiography & Dental
Spectral emission match to Si sensors
DQE optimization at diagnostic kVp
Industrial NDT & Security
Ceramic processability & chemical stability
Pixelated array fabrication without cleavage loss
Photon-Counting Spectral CT
Grain size distribution uniformity
Spatial resolution & count-rate capability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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